molecular formula C13H7F2NO5 B8339348 2-Nitro-5-(2,4-difluorophenoxy)benzoic acid

2-Nitro-5-(2,4-difluorophenoxy)benzoic acid

Cat. No. B8339348
M. Wt: 295.19 g/mol
InChI Key: HMDMOIYBIDZPGS-UHFFFAOYSA-N
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Patent
US07572783B2

Procedure details

The mixture of 2,4-difluorophenol 4 (20 g, 153.9 mmol), 5-fluoro-2nitrobenzoic acid 5, (28.5 g, 153.9 mmol), and cesium carbonate (100 g, 307.7 mmol) in DMF (310 mL) was heated in a 100° C. oil bath for 10 hrs. At the completion of the reaction, the mixture was cooled down to room temperature and was treated with 1 N HCl solution to bring pH to acidic, and was extracted with ethyl acetate. The organic layer was washed three times with 300 mL of water, dried, and concentrated to yield 32 g of 2-nitro-5-(2,4-difluorophenoxy)benzoic acid 6 as a brown solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].F[C:11]1[CH:12]=[CH:13][C:14]([N+:20]([O-:22])=[O:21])=[C:15]([CH:19]=1)[C:16]([OH:18])=[O:17].C(=O)([O-])[O-].[Cs+].[Cs+].Cl>CN(C=O)C>[N+:20]([C:14]1[CH:13]=[CH:12][C:11]([O:9][C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])=[CH:19][C:15]=1[C:16]([OH:18])=[O:17])([O-:22])=[O:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
Quantity
28.5 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
cesium carbonate
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
310 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed three times with 300 mL of water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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